Podocarpusflavone A Podocarpusflavone A Podocarpusflavone a is a flavonoid oligomer.
Podocarpusflavone A is a natural product found in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 41583-83-9
VCID: VC13331833
InChI: InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Molecular Formula: C31H20O10
Molecular Weight: 552.5 g/mol

Podocarpusflavone A

CAS No.: 41583-83-9

Cat. No.: VC13331833

Molecular Formula: C31H20O10

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

Podocarpusflavone A - 41583-83-9

Specification

CAS No. 41583-83-9
Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
Standard InChI Key RBTRUVNXLDXHBJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

Podocarpusflavone A is a biflavonoid consisting of two flavone units linked via a carbon–carbon bond between the 8-position of one flavone and the 3′-position of another . Its molecular structure (Figure 1) includes a 4-methoxyphenyl group at the 2-position and hydroxyl groups at the 5, 7, and 4′-positions, which are critical for its solubility and interaction with biological targets . The compound’s IUPAC name, 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, reflects this complex arrangement .

Key Structural Features:

  • Molecular Formula: C31H20O10\text{C}_{31}\text{H}_{20}\text{O}_{10} (molecular weight: 552.5 g/mol) .

  • SMILES Notation: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O .

  • InChI Key: RBTRUVNXLDXHBJ-UHFFFAOYSA-N .

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm PCFA’s structure. The 1H^1\text{H}-NMR spectrum reveals signals for aromatic protons (δ 6.10–7.80 ppm), hydroxyl groups (δ 9.20–12.50 ppm), and a methoxy group (δ 3.59 ppm) . High-resolution MS shows a protonated molecule at m/z 553.11293 ([M+H]+^+) .

Natural Occurrence and Extraction

Plant Sources

PCFA is predominantly isolated from:

  • Podocarpaceae Family:

    • Podocarpus macrophyllus (twigs and leaves) .

    • Podocarpus nakaii (dried twigs) .

  • Clusiaceae Family:

    • Kielmeyera membranacea (leaves) .

    • Garcinia intermedia and Garcinia subelliptica .

Extraction and Isolation Methods

  • Solvent Extraction: Ethanol or dichloromethane extracts are fractionated using column chromatography .

  • Chromatographic Techniques: Silica gel and Sephadex LH-20 columns yield PCFA-enriched fractions, with final purification via preparative HPLC .

Pharmacological Activities

Antimycobacterial Activity

PCFA demonstrates potent activity against Mycobacterium tuberculosis:

  • Extracellular Inhibition: MIC50_{50} = 34.38 µM (18.99 µg/mL) .

  • Intracellular Action: Reduces bacterial load in infected macrophages by 60% at 32 µM, synergizing with isoniazid .

  • In Vivo Efficacy: In zebrafish models, PCFA (32 µM) decreases M. marinum burden comparably to rifampicin .

Mechanism: PCFA likely inhibits M. tuberculosis protein tyrosine phosphatase B (PtpB), a virulence factor that suppresses host immune responses .

Antiviral Activity

  • Dengue Virus: Inhibits NS5 RNA-dependent RNA polymerase (RdRp) with an IC50_{50} of 0.75 µM .

  • SARS-CoV-2: Preliminary studies suggest inhibition of viral proteases, though data remain unpublished .

Antioxidant and Cardioprotective Effects

PCFA scavenges reactive oxygen species (ROS) and protects cardiomyocytes:

  • DPPH Assay: EC50_{50} = 12.5 µM .

  • H9c2 Cardiomyocytes: Reduces H2_2O2_2-induced apoptosis by 40% and lowers lactate dehydrogenase (LDH) release .

Melanoma

  • In Vitro: Inhibits A375, SK-MEL-1, and SK-MEL-5 cell viability (IC50_{50} = 20 µM) .

  • In Vivo: Reduces tumor volume by 55% in A375 xenograft mice at 40 mg/kg .

STAT3 Inhibition

PCFA suppresses STAT3 phosphorylation (IC50_{50} = 1.68 µM), disrupting oncogenic signaling in breast and lung cancer cells .

Synthesis and Structural Modification

Modular Synthesis (ACS Omega, 2023)

A scalable route for PCFA analogs involves:

  • Claisen–Schmidt Condensation: Chalcone intermediates synthesized from acetophenones and benzaldehydes .

  • Oxidative Coupling: FeCl3_3-mediated dimerization yields biflavones (58% yield) .

Optimization Challenges:

  • Side Reactions: Polymerization and over-oxidation require stringent anhydrous conditions .

  • Purification: Silica gel chromatography avoids costly HPLC steps .

Therapeutic Applications and Future Directions

Research Gaps

  • Pharmacokinetics: Oral bioavailability and metabolism data are lacking.

  • Clinical Trials: No human studies to date.

ActivityTarget/ModelIC50_{50}/MIC50_{50}Reference
AntimycobacterialM. tuberculosis34.38 µM
Antiviral (Dengue)NS5 RdRp0.75 µM
STAT3 InhibitionBreast cancer cells1.68 µM
AntioxidantDPPH radical12.5 µM

Table 2: Natural Sources of Podocarpusflavone A

Plant SpeciesFamilyPart UsedReference
Kielmeyera membranaceaClusiaceaeLeaves
Podocarpus macrophyllusPodocarpaceaeTwigs
Garcinia intermediaClusiaceaeBark

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